Pde5-IN-10

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pde5-IN-10は、ホスホジエステラーゼ5型阻害剤のクラスに属する化合物です。これらの阻害剤は、平滑筋細胞における環状グアノシン一リン酸特異的ホスホジエステラーゼ5型の環状グアノシン一リン酸に対する分解作用を阻害する能力で知られています。 この作用は、血管拡張と平滑筋弛緩を含む様々な生理学的効果をもたらします .

準備方法

合成経路と反応条件

Pde5-IN-10の合成は、一般的に重要な中間体の形成と、それに続く制御された条件下での反応を含む複数のステップを含みます。 一般的な合成経路には、質量分析計と結合した高速薄層クロマトグラフィーおよび超高性能液体クロマトグラフィーを用いて化合物を検出および定量することが含まれます .

工業生産方法

This compoundの工業生産には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が含まれます。 イオン移動度分析法や核磁気共鳴分光法などの技術を用いて、製品の品質と一貫性を監視します .

化学反応の分析

反応の種類

Pde5-IN-10は、以下を含む様々な化学反応を起こします。

酸化: この反応は、酸化剤を用いて酸素の付加または水素の除去を伴います。

還元: これは、還元剤を用いて水素の付加または酸素の除去を伴います。

置換: この反応は、ある官能基を別の官能基で置き換えることを伴います。

一般的な試薬と条件

これらの反応で用いられる一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するための様々な触媒が含まれます。 条件は、多くの場合、目的の反応経路を確保するために、制御された温度とpHレベルを伴います .

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化は酸化誘導体を生成する可能性があり、一方、還元は化合物の還元体を生成する可能性があります。 置換反応は、それぞれが独自の性質を持つ、様々な置換誘導体を生成する可能性があります .

科学研究の応用

This compoundは、幅広い科学研究の応用を持っています。

化学: ホスホジエステラーゼ阻害のメカニズムを研究するためのモデル化合物として使用されます。

生物学: 環状グアノシン一リン酸を含む細胞シグナル伝達経路における役割について調査されています。

科学的研究の応用

Pde5-IN-10 has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the mechanisms of phosphodiesterase inhibition.

Biology: Investigated for its role in cellular signaling pathways involving cyclic guanosine monophosphate.

Medicine: Explored for its potential therapeutic effects in conditions such as erectile dysfunction, pulmonary arterial hypertension, and cardiovascular diseases

作用機序

Pde5-IN-10は、ホスホジエステラーゼ5型酵素を選択的に阻害することで効果を発揮します。この阻害は、環状グアノシン一リン酸の分解を防ぎ、細胞内でのこの分子のレベルを上昇させます。環状グアノシン一リン酸のレベルが上昇すると、平滑筋細胞が弛緩し、血管拡張が起こります。 主要な分子標的は、血管、特に陰茎海綿体と肺の内側を覆う平滑筋細胞です .

類似の化合物との比較

類似の化合物

シルデナフィル: 勃起不全と肺高血圧症の治療に使用されることが知られています。

タダラフィル: 勃起不全、肺動脈性高血圧症、良性前立腺肥大症に使用されます。

バルデナフィル: 勃起不全に使用される別の化合物で、同様の作用機序を持っています

This compoundの独自性

This compoundは、特定の結合特性と薬物動態プロファイルにおいてユニークであり、特定の治療用途において有効性と安全性において利点をもたらす可能性があります。 その独特の分子構造により、ホスホジエステラーゼ5型を選択的に阻害することができ、研究と臨床の両方において貴重な化合物となっています .

類似化合物との比較

Similar Compounds

Sildenafil: Known for its use in treating erectile dysfunction and pulmonary hypertension.

Tadalafil: Used for erectile dysfunction, pulmonary arterial hypertension, and benign prostatic hyperplasia.

Vardenafil: Another compound used for erectile dysfunction with a similar mechanism of action

Uniqueness of Pde5-IN-10

This compound is unique in its specific binding characteristics and pharmacokinetic profile, which may offer advantages in terms of efficacy and safety in certain therapeutic applications. Its distinct molecular structure allows for selective inhibition of phosphodiesterase type 5, making it a valuable compound in both research and clinical settings .

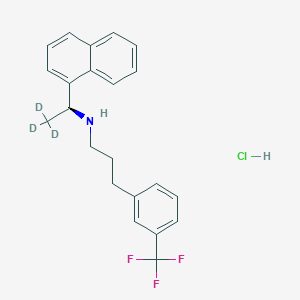

特性

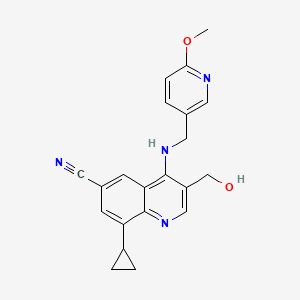

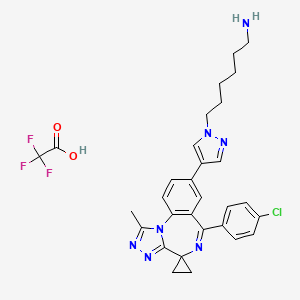

分子式 |

C21H20N4O2 |

|---|---|

分子量 |

360.4 g/mol |

IUPAC名 |

8-cyclopropyl-3-(hydroxymethyl)-4-[(6-methoxypyridin-3-yl)methylamino]quinoline-6-carbonitrile |

InChI |

InChI=1S/C21H20N4O2/c1-27-19-5-2-13(9-23-19)10-24-20-16(12-26)11-25-21-17(15-3-4-15)6-14(8-22)7-18(20)21/h2,5-7,9,11,15,26H,3-4,10,12H2,1H3,(H,24,25) |

InChIキー |

VDGJLZRYORTPJQ-UHFFFAOYSA-N |

正規SMILES |

COC1=NC=C(C=C1)CNC2=C3C=C(C=C(C3=NC=C2CO)C4CC4)C#N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-hydroxy-2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B12394532.png)

![[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12394548.png)

![[(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate](/img/structure/B12394604.png)